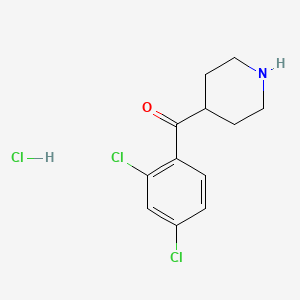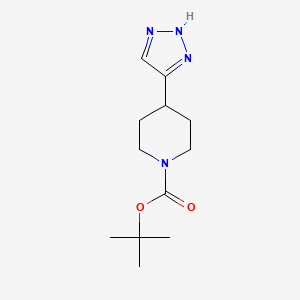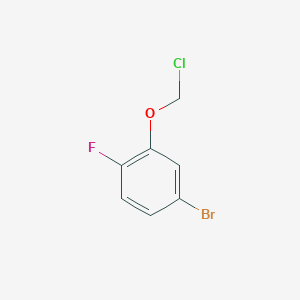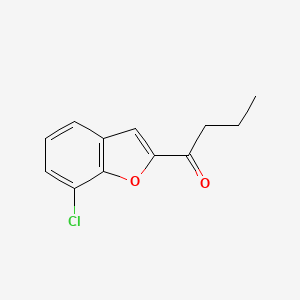
3-(4-Fluorophenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)pyridazine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Introduction of different substituents on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)pyridazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory and antihypertensive agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Pyridazine: The parent compound with similar pharmacological properties.
Pyridazinone: A derivative with a keto functionality, known for its diverse biological activities.
Pyrazine: Another diazine with different nitrogen positions, used in various medicinal applications.
Uniqueness: 3-(4-Fluorophenyl)pyridazine is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity compared to other pyridazine derivatives .
Propiedades
Fórmula molecular |
C10H7FN2 |
|---|---|
Peso molecular |
174.17 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)pyridazine |
InChI |
InChI=1S/C10H7FN2/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H |
Clave InChI |
CXHLIVQUWXRZEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



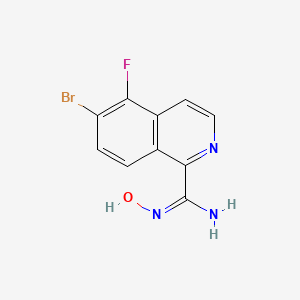
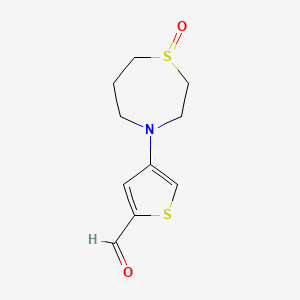
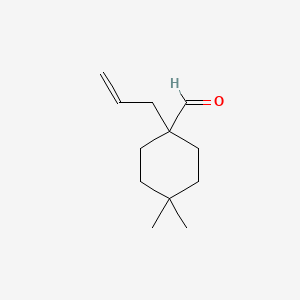
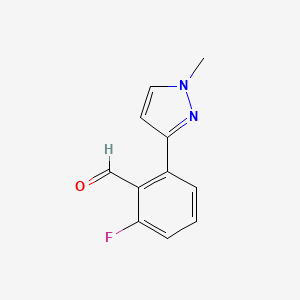
![Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)
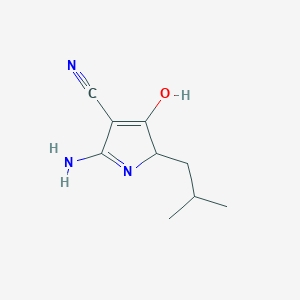
![tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate](/img/structure/B13179765.png)

